molecular formula C12H15BrO3 B14278490 1-(5-Bromo-4-butoxy-2-hydroxyphenyl)ethan-1-one CAS No. 131699-43-9

1-(5-Bromo-4-butoxy-2-hydroxyphenyl)ethan-1-one

Cat. No.: B14278490
CAS No.: 131699-43-9
M. Wt: 287.15 g/mol
InChI Key: XOGFVHUDTDLWHY-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-butoxy-2-hydroxyphenyl)ethan-1-one is an organic compound with a complex structure that includes a bromine atom, a butoxy group, and a hydroxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-4-butoxy-2-hydroxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 4-butoxy-2-hydroxyacetophenone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is typically carried out at room temperature to ensure the selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-butoxy-2-hydroxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of 1-(5-Bromo-4-butoxy-2-oxophenyl)ethan-1-one.

    Reduction: Formation of 1-(5-Bromo-4-butoxy-2-hydroxyphenyl)ethanol.

    Substitution: Formation of 1-(5-Substituted-4-butoxy-2-hydroxyphenyl)ethan-1-one derivatives.

Scientific Research Applications

1-(5-Bromo-4-butoxy-2-hydroxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-butoxy-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects through the inhibition of enzymes or interaction with cellular receptors, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-hydroxyphenyl)ethan-1-one
  • 1-(5-Bromo-4-methoxy-2-hydroxyphenyl)ethan-1-one
  • 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethan-1-one

Uniqueness

1-(5-Bromo-4-butoxy-2-hydroxyphenyl)ethan-1-one is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

131699-43-9

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

1-(5-bromo-4-butoxy-2-hydroxyphenyl)ethanone

InChI

InChI=1S/C12H15BrO3/c1-3-4-5-16-12-7-11(15)9(8(2)14)6-10(12)13/h6-7,15H,3-5H2,1-2H3

InChI Key

XOGFVHUDTDLWHY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)O)C(=O)C)Br

Origin of Product

United States

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